molecular formula C18H34O2Si2 B14514752 (1,4-Phenylene)bis[butoxy(dimethyl)silane] CAS No. 62676-23-7

(1,4-Phenylene)bis[butoxy(dimethyl)silane]

Cat. No.: B14514752
CAS No.: 62676-23-7
M. Wt: 338.6 g/mol
InChI Key: AMWCIARCMINROU-UHFFFAOYSA-N
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Description

(1,4-Phenylene)bis[butoxy(dimethyl)silane] is a chemical compound with the molecular formula C18H34O2Si2 It is a type of organosilicon compound that features a phenylene group bonded to two butoxy(dimethyl)silane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Phenylene)bis[butoxy(dimethyl)silane] typically involves the reaction of 1,4-dibromobenzene with butoxy(dimethyl)silane in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium tert-butoxide to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for (1,4-Phenylene)bis[butoxy(dimethyl)silane] may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(1,4-Phenylene)bis[butoxy(dimethyl)silane] can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the silane groups to siloxane linkages.

    Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (1,4-Phenylene)bis[butoxy(dimethyl)silane] can yield silanol derivatives, while reduction can produce siloxane-linked compounds.

Scientific Research Applications

(1,4-Phenylene)bis[butoxy(dimethyl)silane] has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of advanced materials and polymers.

    Biology: The compound can be employed in the development of biocompatible materials for medical applications.

    Industry: The compound is utilized in the production of coatings, adhesives, and sealants due to its excellent thermal and chemical stability.

Mechanism of Action

The mechanism of action of (1,4-Phenylene)bis[butoxy(dimethyl)silane] involves its ability to form stable siloxane linkages through hydrolysis and condensation reactions. The molecular targets include hydroxyl groups on surfaces, which react with the silane groups to form strong covalent bonds. This property makes the compound useful in surface modification and adhesion applications.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(trimethylsilyl)benzene: Similar in structure but with trimethylsilyl groups instead of butoxy(dimethyl)silane groups.

    1,4-Diethoxysilane: Contains ethoxy groups instead of butoxy groups.

    1,4-Dimethoxysilane: Features methoxy groups instead of butoxy groups.

Uniqueness

(1,4-Phenylene)bis[butoxy(dimethyl)silane] is unique due to its combination of phenylene and butoxy(dimethyl)silane groups, which provide a balance of rigidity and flexibility. This makes it particularly useful in applications requiring both structural integrity and adaptability.

Properties

CAS No.

62676-23-7

Molecular Formula

C18H34O2Si2

Molecular Weight

338.6 g/mol

IUPAC Name

butoxy-[4-[butoxy(dimethyl)silyl]phenyl]-dimethylsilane

InChI

InChI=1S/C18H34O2Si2/c1-7-9-15-19-21(3,4)17-11-13-18(14-12-17)22(5,6)20-16-10-8-2/h11-14H,7-10,15-16H2,1-6H3

InChI Key

AMWCIARCMINROU-UHFFFAOYSA-N

Canonical SMILES

CCCCO[Si](C)(C)C1=CC=C(C=C1)[Si](C)(C)OCCCC

Origin of Product

United States

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